

Application of ML372 in High-Throughput Screening for SMN Modulators

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Compound of Interest

Compound Name: ML372

Cat. No.: B10763803

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neuromuscular disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly leads to an unstable, truncated version. A key therapeutic strategy for SMA is to increase the levels of functional SMN protein. **ML372** is a small molecule identified through quantitative high-throughput screening (qHTS) that effectively increases SMN protein levels.^{[1][2]} This document provides detailed application notes and protocols for the use of **ML372** as a tool compound in high-throughput screening (HTS) campaigns aimed at discovering novel SMN modulators.

ML372 represents a class of compounds that enhance SMN protein stability by inhibiting its ubiquitination and subsequent degradation by the proteasome.^{[1][3]} Unlike some other SMN-enhancing strategies that focus on gene expression or splicing, **ML372** works at the post-translational level.^{[1][4]} Specifically, it has been shown to block the Mib1-dependent ubiquitination of SMN, thereby increasing the protein's half-life.^{[1][5]} This mechanism provides a distinct and valuable approach for identifying new therapeutic agents for SMA.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and properties of **ML372** from various studies.

Table 1: In Vitro Efficacy of **ML372**

Parameter	Cell Line	Concentration	Result	Reference
SMN Protein Increase	SMA Patient Fibroblasts (3813)	300 nM	1.85 ± 0.2-fold increase	[1][4]
SMN Protein Half-life	HEK-293T	0.3 µM	Increased from 3.9 to 18.4 hours	[1]
Inhibition of SMN Ubiquitination	In vitro assay	0.3–3 µM	Dose-dependent inhibition	[1][6]
Cell-based Activity (AC50)	SMN2-reporter assay	12 nM	-	[2]
Firefly Luciferase Inhibition (IC50)	-	5 nM	-	[2]

Table 2: In Vivo Efficacy of **ML372** in SMNΔ7 SMA Mice

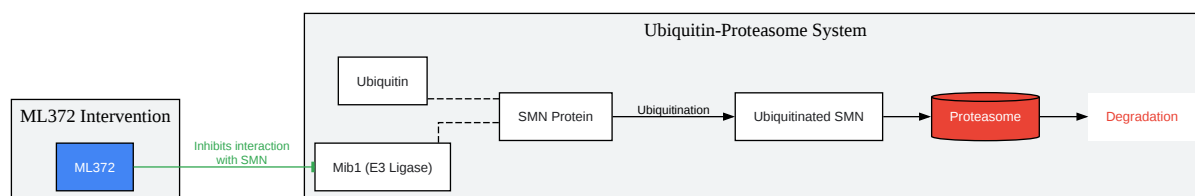
Tissue	Treatment	SMN Protein Level Increase	Reference
Brain	ML372	~2-fold	[1][7]
Spinal Cord	ML372	~2-fold	[1][7]
Muscle	ML372	~2-fold	[1][7]

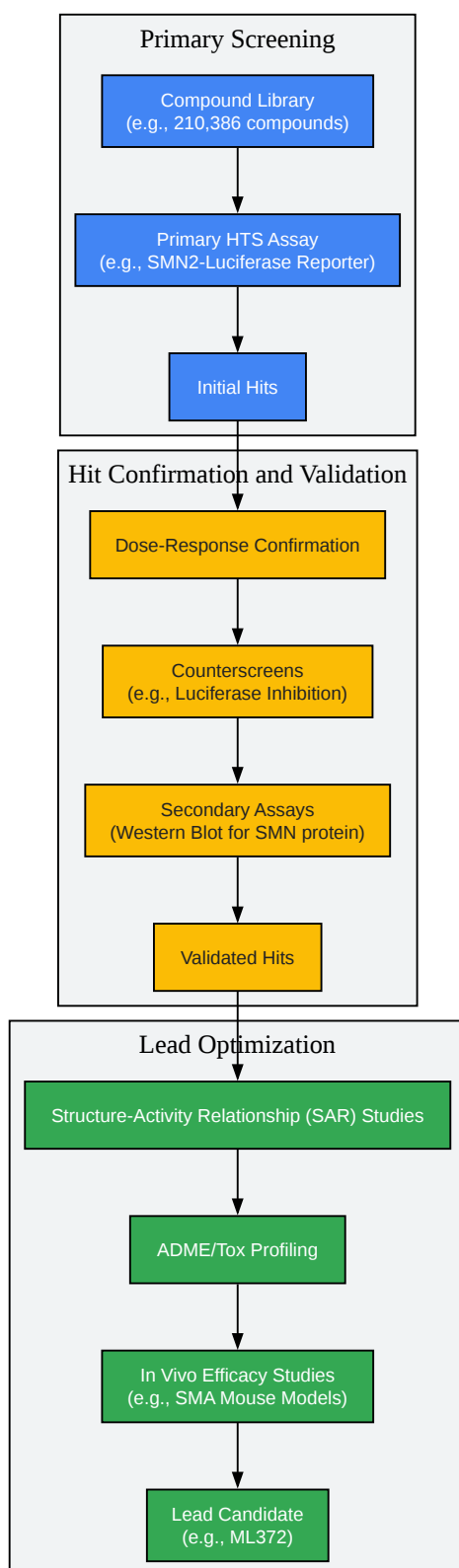
Table 3: Pharmacokinetic Properties of **ML372**

Parameter	Value	Reference
Brain Penetrant	Yes	[1] [2]
Plasma Protein Binding	94.9%	[2]
Cmax in Brain (mice)	1.23 $\mu\text{mol/kg}$ (at 15 minutes)	[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ML372** and a typical high-throughput screening workflow for identifying SMN modulators.





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References

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